molecular formula C17H13N3O2 B3853862 3-[(1H-indazol-6-ylamino)methyl]chromen-4-one

3-[(1H-indazol-6-ylamino)methyl]chromen-4-one

Cat. No.: B3853862
M. Wt: 291.30 g/mol
InChI Key: UZOSHNXVKAJYFJ-UHFFFAOYSA-N
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Description

3-[(1H-indazol-6-ylamino)methyl]chromen-4-one is a heterocyclic compound that combines the structural motifs of indazole and chromenone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-indazol-6-ylamino)methyl]chromen-4-one typically involves the condensation of 6-amino-1H-indazole with a suitable chromenone derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-indazol-6-ylamino)methyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.

    Substitution: The amino group on the indazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

3-[(1H-indazol-6-ylamino)methyl]chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[(1H-indazol-6-ylamino)methyl]chromen-4-one involves its interaction with specific molecular targets. The indazole moiety can bind to enzyme active sites, inhibiting their activity. The chromenone structure may interact with cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxylic acid: Shares the indazole core but lacks the chromenone moiety.

    4H-chromen-4-one: Contains the chromenone structure but lacks the indazole moiety.

Uniqueness

3-[(1H-indazol-6-ylamino)methyl]chromen-4-one is unique due to the combination of indazole and chromenone structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

3-[(1H-indazol-6-ylamino)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17-12(10-22-16-4-2-1-3-14(16)17)8-18-13-6-5-11-9-19-20-15(11)7-13/h1-7,9-10,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOSHNXVKAJYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)CNC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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